molecular formula C17H23NO2S B5233030 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate

2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate

Cat. No.: B5233030
M. Wt: 305.4 g/mol
InChI Key: GRWCESLBJAJTBF-UHFFFAOYSA-N
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Description

2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate is a synthetic organic compound that combines a thiazole ring with an adamantane moiety The thiazole ring is known for its biological activity, while the adamantane structure is recognized for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate typically involves the esterification of 2-(4-methyl-1,3-thiazol-5-yl)ethanol with 1-adamantanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the adamantane moiety enhances the compound’s stability and bioavailability. This dual functionality makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates: Similar structure but with an acridone moiety.

    4-methyl-5-(2-hydroxyethyl)thiazole: Lacks the adamantane structure.

    2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid: Contains a mercapto group instead of an ester.

Uniqueness

2-(4-methyl-1,3-thiazol-5-yl)ethyl 1-adamantanecarboxylate is unique due to the combination of the thiazole ring and adamantane structure, which imparts both biological activity and stability.

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl adamantane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2S/c1-11-15(21-10-18-11)2-3-20-16(19)17-7-12-4-13(8-17)6-14(5-12)9-17/h10,12-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWCESLBJAJTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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